![molecular formula C8H18ClN B3042296 2-Tert-butylpyrrolidine hydrochloride CAS No. 558478-78-7](/img/structure/B3042296.png)
2-Tert-butylpyrrolidine hydrochloride
Overview
Description
2-Tert-butylpyrrolidine hydrochloride (2-TBPH) is a chemical compound that has a wide variety of applications in laboratory research and scientific studies. It is a white, crystalline solid that is highly soluble in water and alcohol. 2-TBPH is a versatile compound that is used in many biochemical and physiological experiments due to its ability to act as a proton donor and acceptor. 2-TBPH has been used in a number of research applications, including the synthesis of peptides, the inhibition of enzymes, and the study of molecular interactions.
Scientific Research Applications
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
2-Tert-butylpyrrolidine hydrochloride is used in the asymmetric synthesis of pyrrolidine-based organocatalysts . These organocatalysts are used in various chemical reactions, including the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which is an asymmetric intramolecular aldol reaction .
Bifunctional Organocatalysts
The compound is used in the creation of N-sulfinylpyrrolidine-containing ureas and thioureas, which act as bifunctional organocatalysts . In these catalysts, the sulfinyl group can act as both an acidifying and a stereoinducing group .
Drug Synthesis
2-Tert-butylpyrrolidine hydrochloride is used in the synthesis of various drugs. Its unique properties make it ideal for this application.
Catalysis
Material Science Advancements
Building Block in Organic Synthesis
Substituted chiral pyrrolidines, such as 2-Tert-butylpyrrolidine hydrochloride, are common heterocyclic structural motifs present in biologically active natural and synthetic compounds . They play a crucial role as a building block in organic synthesis .
properties
IUPAC Name |
2-tert-butylpyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKNWIGPRCWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrrolidine hydrochloride | |
CAS RN |
558478-78-7 | |
Record name | 2-tert-butylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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